bis{4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl} benzene-1,4-dicarboxylate
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Overview
Description
BIS(4-{[(E)-2-(2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL) TEREPHTHALATE is a complex organic compound characterized by the presence of nitrobenzoyl and hydrazono groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(4-{[(E)-2-(2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL) TEREPHTHALATE typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzoyl hydrazine with terephthalic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
BIS(4-{[(E)-2-(2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL) TEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation may produce nitroso derivatives .
Scientific Research Applications
BIS(4-{[(E)-2-(2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL) TEREPHTHALATE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of BIS(4-{[(E)-2-(2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL) TEREPHTHALATE involves its interaction with molecular targets through its nitro and hydrazono groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include oxidative stress induction and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
- 2-Ethoxy-4-[(E)-({4-[(4-nitrobenzoyl)amino]benzoyl}hydrazono)methyl]phenyl benzoate
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C36H24N6O10 |
---|---|
Molecular Weight |
700.6 g/mol |
IUPAC Name |
bis[4-[(E)-[(2-nitrobenzoyl)hydrazinylidene]methyl]phenyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C36H24N6O10/c43-33(29-5-1-3-7-31(29)41(47)48)39-37-21-23-9-17-27(18-10-23)51-35(45)25-13-15-26(16-14-25)36(46)52-28-19-11-24(12-20-28)22-38-40-34(44)30-6-2-4-8-32(30)42(49)50/h1-22H,(H,39,43)(H,40,44)/b37-21+,38-22+ |
InChI Key |
DNXOEPZYBOSDSO-DITNJDIQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)/C=N/NC(=O)C5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NNC(=O)C5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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